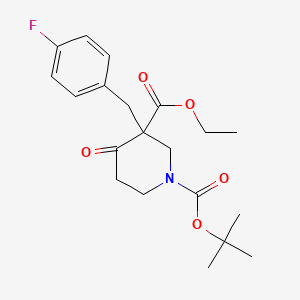

Ethyl N-Boc-3-(4'-fluorobenzyl)-4-Oxopiperidine-3-carboxylate

Description

Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorobenzyl substituent, and an ethyl ester moiety. The Boc group enhances stability during synthesis, while the fluorobenzyl group may influence biological activity, such as receptor binding or metabolic resistance.

Structurally, it belongs to a class of modified piperidines used in drug discovery, particularly in central nervous system (CNS) and enzyme-targeting therapeutics. Its design combines steric bulk (Boc), lipophilicity (fluorobenzyl), and hydrogen-bonding capacity (ketone and ester), making it a versatile scaffold for medicinal chemistry .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FNO5/c1-5-26-17(24)20(12-14-6-8-15(21)9-7-14)13-22(11-10-16(20)23)18(25)27-19(2,3)4/h6-9H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULWUMXBDBPNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate typically involves multiple steps, starting with the protection of the piperidine nitrogen using a Boc (tert-butyloxycarbonyl) group. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the formation of the oxo group and esterification to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxo group in the piperidine ring can be further oxidized to form derivatives with higher oxidation states.

Reduction: The compound can be reduced to remove the oxo group, resulting in a different piperidine derivative.

Substitution: The fluorobenzyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the piperidine ring.

Reduction Products: Piperidine derivatives without the oxo group.

Substitution Products: New derivatives with different functional groups replacing the fluorobenzyl group.

Scientific Research Applications

Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Medicine: It has potential as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain receptors, while the piperidine ring and oxo group contribute to its overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-Oxo-3-piperidinecarboxylate Hydrochloride

This compound lacks the Boc and fluorobenzyl groups, simplifying its structure to a piperidine ring with an ethyl ester and ketone. Key differences include:

- Molecular Weight : 207.65 g/mol (vs. ~365 g/mol for the target compound, estimated).

- Polarity : Higher polarity due to the absence of the lipophilic fluorobenzyl group.

- Biological Activity: Limited MAO-B inhibition compared to fluorobenzyl-containing analogs, as fluorinated groups enhance binding affinity and metabolic stability .

Fluorobenzyl-Substituted Piperidines (e.g., Compound 4f)

Compounds like 4f (m-fluorobenzoyl-substituted indole derivatives) share the fluorobenzyl motif but differ in core structure. Research shows:

- Activity : 4f exhibits stronger MAO-B inhibition than pyridine-substituted analogs (e.g., 4g–4i), highlighting the fluorobenzyl group’s superiority in enhancing target engagement .

- Polarity : Fluorobenzyl groups reduce polarity compared to pyridine, improving membrane permeability and CNS penetration .

Benzyl-Substituted Piperidine Carboxylates (e.g., Ethyl 1-Benzyl-4-Oxopiperidine-3-carboxylate)

These analogs replace the fluorobenzyl group with a benzyl moiety. Key distinctions:

- Bioavailability: Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated versions .

Research Findings and Implications

- Fluorobenzyl Superiority : Replacement of fluorobenzyl with 2-methylpyridine (e.g., in 4g–4i) reduces MAO-B inhibition by ~50%, emphasizing the fluorobenzyl group’s critical role .

- Its removal during deprotection could yield active intermediates for further derivatization.

- Structural Flexibility : Piperidine derivatives with ester and ketone functionalities serve as precursors for diverse pharmacophores, enabling rapid SAR exploration .

Biological Activity

Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate, also known by its CAS number 193273-89-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, synthesis, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 379.43 g/mol

- CAS Number : 193273-89-1

- Purity : Minimum 98% (HPLC)

Structural Information

The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a fluorobenzyl substituent. The presence of the fluorine atom may influence its pharmacological properties.

This compound has been studied for its potential as an intermediate in the synthesis of bioactive compounds, particularly those exhibiting antibiotic properties. Its structure suggests that it may interact with biological targets through mechanisms similar to other piperidine derivatives.

Pharmacological Studies

- Antimicrobial Activity : Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Analgesic Properties : Some studies have suggested that structurally similar compounds can act as analgesics by modulating pain pathways in the central nervous system . Further investigation into this compound's analgesic potential is warranted.

- Neuropharmacological Effects : Preliminary studies indicate that compounds with similar structures may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors . This could position this compound as a candidate for further neuropharmacological research.

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized this compound and evaluated its antimicrobial properties against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound in drug development .

Case Study 2: Analgesic Activity Assessment

In another study, derivatives of the compound were tested for analgesic effects using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting that modifications to the piperidine structure can enhance analgesic activity .

Q & A

Q. What are the optimal storage conditions to prevent degradation?

- Answer : Store desiccated at -20°C under inert gas (argon). The Boc group is hygroscopic, and the ester moiety is prone to hydrolysis. Periodic H NMR checks (e.g., monitoring ester methyl triplet at ~1.2 ppm for splitting) are advised to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.